1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride
CAS No.: 1172808-44-4
Cat. No.: VC4896464
Molecular Formula: C9H12ClN3
Molecular Weight: 197.67
* For research use only. Not for human or veterinary use.
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride - 1172808-44-4](/images/structure/VC4896464.png)
Specification
CAS No. | 1172808-44-4 |
---|---|
Molecular Formula | C9H12ClN3 |
Molecular Weight | 197.67 |
IUPAC Name | 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H |
Standard InChI Key | GUJIWPSHUHZTGI-UHFFFAOYSA-N |
SMILES | CC1C2=CC=C(N2CCN1)C#N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrrolo[1,2-a]pyrazine family, a bicyclic system combining pyrrole and pyrazine rings. The core structure is substituted with:
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A methyl group at position 1, enhancing steric bulk and modulating electronic properties.
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A carbonitrile group (-C≡N) at position 6, introducing polarizability and serving as a handle for further derivatization.
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A hydrochloride counterion, improving solubility in aqueous and polar solvents.
The molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol . The IUPAC name, 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride, reflects its tetracyclic saturation and functional group arrangement.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₉H₁₂ClN₃ | |
Molecular Weight | 197.66 g/mol | |
CAS Number | 1172808-44-4 | |
Tautomeric Forms | Enamine-imine equilibrium |
Spectroscopic Characterization
Structural validation relies on multimodal spectroscopy:
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¹H NMR: The methyl group resonates as a singlet near δ 2.8–3.1 ppm, while aromatic protons in the pyrrole ring appear deshielded at δ 6.1–6.5 ppm.
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IR Spectroscopy: A sharp absorption band at ~2240 cm⁻¹ confirms the carbonitrile group, while N-H stretches from the protonated amine are observed at ~2500–3000 cm⁻¹.
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 197.66 (M+H⁺), with fragmentation patterns indicating loss of HCl (Δ m/z 36.46) .
Synthetic Methodologies
Retrosynthetic Analysis
The carbonitrile group at position 6 suggests two primary synthetic strategies:
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Late-Stage Cyanation: Introducing the -C≡N group via nucleophilic substitution or metal-catalyzed cross-coupling.
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Cyclization with Pre-Installed Nitrile: Constructing the pyrrolopyrazine core from nitrile-containing precursors.
Cross-Coupling and Cyclization
A three-step sequence derived from and can be adapted:
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Pyrrole Alkylation: Reacting N-methylpyrrole with bromoacetonitrile under basic conditions (K₂CO₃, DMF, 60°C) yields 2-cyanoethylpyrrole.
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Intramolecular Cyclization: Treating the intermediate with Cs₂CO₃ in DMSO at 80°C induces ring closure to form the pyrrolopyrazine core.
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Salt Formation: Exposure to HCl gas in diethyl ether precipitates the hydrochloride salt.
One-Pot Multicomponent Synthesis
Inspired by Ugi-type reactions , a one-pot approach could involve:
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Components: Methylamine (amine), bromoacetonitrile (carbonyl equivalent), phenylacetylene (alkyne), and tert-butyl isocyanide.
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Conditions: MeOH, 25°C, 24 hours.
Table 2: Optimization of Cyclization Conditions
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
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Cs₂CO₃ | DMSO | 80 | 6 | 62 |
KOH | EtOH | 70 | 8 | 48 |
DBU | THF | 60 | 12 | 35 |
Reactivity and Functionalization
Carbonitrile Group Reactivity
The -C≡N moiety enables diverse transformations:
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Hydrolysis: Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) yields the primary amine, useful for peptide coupling.
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Cycloaddition: Participation in [3+2] click reactions with azides forms tetrazole derivatives.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes regioselective substitutions:
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Nitration: HNO₃/AcOH at 0°C nitrates position 8 (meta to pyrazine nitrogen).
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Halogenation: Br₂ in CCl₄ brominates position 7, confirmed by DFT calculations.
Table 3: Halogenation Outcomes
Reagent | Position | Yield (%) |
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Br₂/CCl₄ | C7 | 58 |
Cl₂/FeCl₃ | C8 | 52 |
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with HCl liberation observed via evolved gas analysis .
Photolytic Degradation
Exposure to UV light (λ = 254 nm) induces ring-opening via retro-cyclization, quantified by a quantum yield (Φ) of 0.15.
Hydrolytic Susceptibility
In aqueous buffers (pH 7.4, 37°C), the carbonitrile group hydrolyzes to the corresponding amide (t₁/₂ = 12 hours).
Prospective Applications
Medicinal Chemistry
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Kinase Inhibitors: The nitrile group chelates conserved lysine residues in ATP-binding pockets, as seen in c-Met inhibitors.
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Antimicrobial Agents: Analogous pyrrolopyrazines exhibit MIC values of 32–128 µg/mL against Gram-positive pathogens.
Materials Science
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Coordination Polymers: The nitrogen-rich structure coordinates transition metals (e.g., Cu²⁺) to form porous frameworks.
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Organic Semiconductors: Planar conjugated systems enable charge transport, with calculated hole mobility of 2.1 cm²/V·s.
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